molecular formula C17H20N4O2S B2676141 N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2093671-17-9

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Katalognummer B2676141
CAS-Nummer: 2093671-17-9
Molekulargewicht: 344.43
InChI-Schlüssel: OPXNNTDSKMGZBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide, also known as CTAP, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP acts as an antagonist for the μ-opioid receptor, which is a protein that plays a crucial role in the regulation of pain and reward pathways in the brain.

Wirkmechanismus

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide acts as a competitive antagonist for the μ-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as endorphins, enkephalins, and dynorphins. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has been shown to produce a number of biochemical and physiological effects in animal models. It has been shown to block the analgesic effects of opioids, indicating that it is a potent antagonist for the μ-opioid receptor. N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential applications in the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is its potency and selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the function of this receptor in the brain. However, one of the limitations of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide. One area of interest is the development of new drugs that target the μ-opioid receptor for the treatment of pain and addiction. N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide may serve as a valuable starting point for the development of these drugs. Another area of interest is the study of the role of the μ-opioid receptor in the regulation of other physiological processes, such as mood and appetite. N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide may be a valuable tool for studying these processes in animal models. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide, including its metabolism and distribution in the body.

Synthesemethoden

The synthesis of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The method was first described by J. R. Traynor and colleagues in 2000. The synthesis involves the reaction of 2-(bromomethyl)pyridine with 1-(4-cyanobut-1-yl)thiourea to form the intermediate compound 1-[(4-cyanobut-1-yl)thio]methyl-2-(pyridin-2-yl)pyrrolidine. This intermediate is then reacted with 2-bromoacetyl chloride to produce N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. The μ-opioid receptor is a promising target for the development of new drugs for the treatment of pain, addiction, and other neurological disorders. N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has been shown to be a potent and selective antagonist for the μ-opioid receptor, making it a valuable tool for studying the function of this receptor in the brain.

Eigenschaften

IUPAC Name

N-(4-cyanothian-4-yl)-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-12-17(4-7-24-8-5-17)20-16(23)13-9-15(22)21(10-13)11-14-3-1-2-6-19-14/h1-3,6,13H,4-5,7-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNNTDSKMGZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.